molecular formula C11H10ClF4N B13347424 (S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine

(S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B13347424
M. Wt: 267.65 g/mol
InChI Key: NBBRUMKLYBULNB-VIFPVBQESA-N
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Description

(S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoro-5-(trifluoromethyl)benzene and a suitable pyrrolidine precursor.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction, often involving the use of a base and a suitable solvent.

    Chiral Resolution: The chiral center in the compound can be introduced through chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The aromatic ring in the compound can participate in coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions may result in biaryl compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential pharmaceutical intermediate for the development of new drugs.

    Industry: As a specialty chemical for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine: can be compared with other halogenated pyrrolidines, such as:

Uniqueness

The unique combination of chlorine, fluorine, and trifluoromethyl groups in this compound may confer distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10ClF4N

Molecular Weight

267.65 g/mol

IUPAC Name

(2S)-2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H10ClF4N/c12-8-5-6(11(14,15)16)4-7(10(8)13)9-2-1-3-17-9/h4-5,9,17H,1-3H2/t9-/m0/s1

InChI Key

NBBRUMKLYBULNB-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)F

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)F

Origin of Product

United States

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